

The Discovery and Synthesis of (S)-Baxdrostat: A Novel Aldosterone Synthase Inhibitor

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Compound of Interest

Compound Name: (S)-Baxdrostat

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An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-Baxdrostat, also known as CIN-107 and formerly RO6836191, is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2).[1][2] This novel therapeutic agent represents a significant advancement in the treatment of resistant hypertension and other conditions driven by excess aldosterone.[3][4] Its mechanism of action, which directly targets the synthesis of aldosterone without significantly affecting cortisol production, offers a promising approach for managing cardiovascular and renal diseases.[1][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic pathway of **(S)-Baxdrostat**.

Discovery and Mechanism of Action

The discovery of **(S)-Baxdrostat** was driven by the need for a therapeutic agent that could overcome the limitations of existing treatments for hypertension, particularly resistant hypertension, which is often associated with elevated aldosterone levels.[5] While mineralocorticoid receptor antagonists are available, they can be associated with side effects due to their non-specific hormonal activity.[5] The development of a selective aldosterone synthase inhibitor was therefore a key objective.

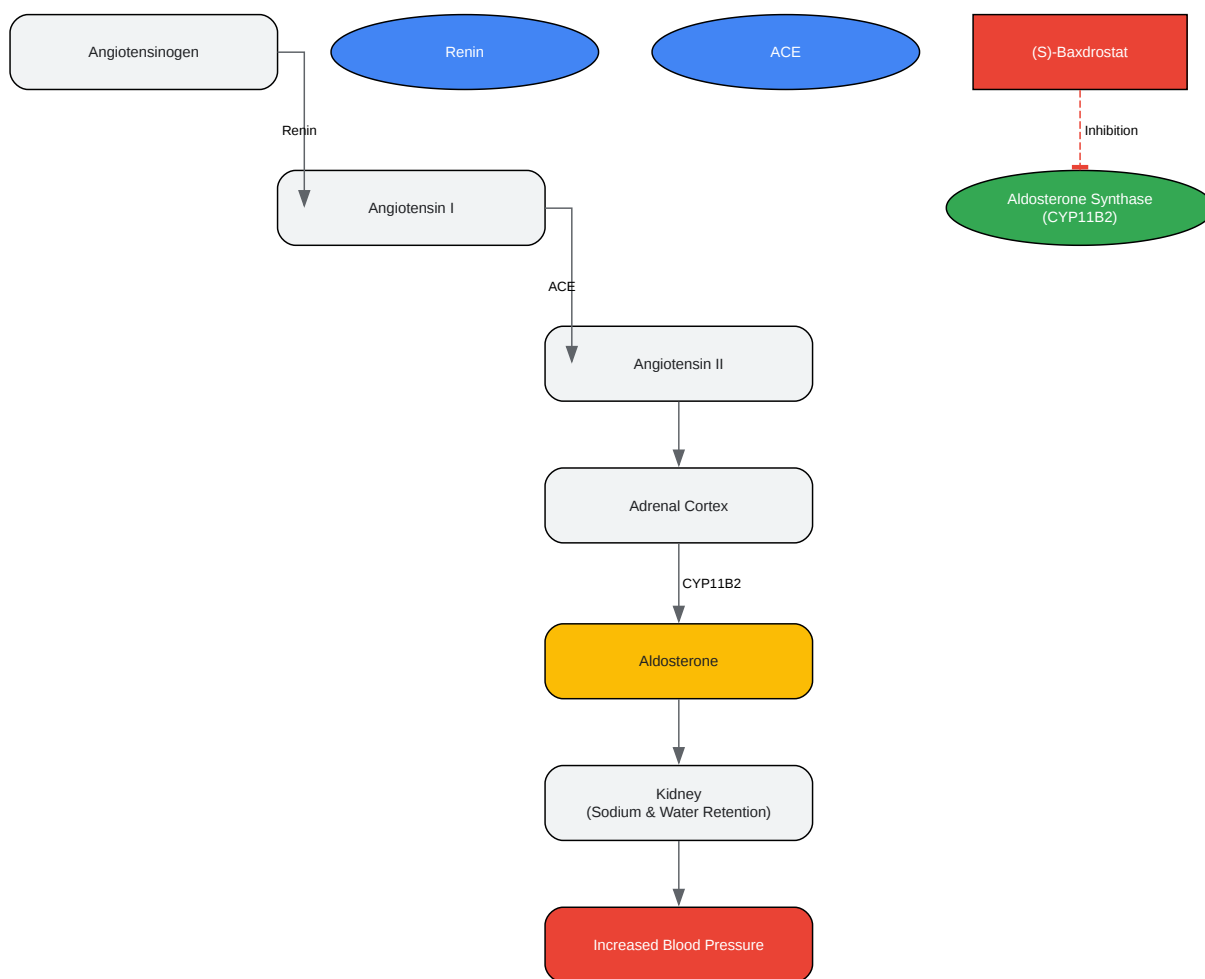
(S)-Baxdrostat selectively inhibits CYP11B2, the enzyme responsible for the final step in aldosterone biosynthesis.[1] This selectivity is crucial, as the closely related enzyme 11 β -hydroxylase (CYP11B1), which is essential for cortisol synthesis, shares a high degree of

homology with CYP11B2.[6] **(S)-Baxdrostat** has demonstrated over 100-fold selectivity for CYP11B2 over CYP11B1, a key feature that minimizes the risk of adrenal insufficiency.[2][6]

The inhibition of aldosterone synthesis by **(S)-Baxdrostat** leads to a reduction in aldosterone levels in the blood and urine.[1] This, in turn, promotes sodium and water excretion, leading to a decrease in blood volume and, consequently, a reduction in blood pressure.[3] Clinical studies have shown that **(S)-Baxdrostat** effectively lowers blood pressure in patients with resistant hypertension.[7][8]

Signaling Pathway of Aldosterone Synthesis and Inhibition by (S)-Baxdrostat

The following diagram illustrates the renin-angiotensin-aldosterone system (RAAS) and the specific point of intervention by **(S)-Baxdrostat**.



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Mechanism of Action of **(S)-Baxdrostat**

Pharmacological and Pharmacokinetic Profile

Clinical trials have provided valuable data on the pharmacological and pharmacokinetic properties of **(S)-Baxdrostat**.

In Vitro Inhibitory Activity

Target	Parameter	Value	Reference
CYP11B2 (Aldosterone Synthase)	IC50	0.063 μ M	[9]
CYP11B1 (11 β -Hydroxylase)	IC50	>10 μ M	[9]
Selectivity (CYP11B1/CYP11B2)	Ratio	>100-fold	[2] [6]

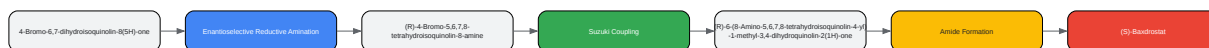
Pharmacokinetic Parameters in Healthy Volunteers (Phase 1)

Dose	Cmax (ng/mL)	Tmax (hr)	Half-life (hr)	Aldosterone Reduction	Cortisol Levels	Reference
0.5 mg	4.2 ± 1.5	2.0 (1.0-4.0)	29.8 ± 6.9	Dose-dependent	No significant change	[10]
1.5 mg	13.1 ± 4.5	2.0 (1.0-4.0)	29.2 ± 5.6	Dose-dependent	No significant change	[10]
2.5 mg	21.9 ± 7.8	2.5 (1.0-4.0)	31.0 ± 7.4	Dose-dependent	No significant change	[10]
5.0 mg	43.8 ± 15.6	3.0 (2.0-4.0)	26.0 ± 5.2	Dose-dependent	No significant change	[10]

Synthesis Pathway of (S)-Baxdrostat

The synthesis of **(S)-Baxdrostat** involves a multi-step process, with a key enantioselective step to establish the desired stereochemistry at the C8 position of the tetrahydroisoquinoline core. The general synthetic strategy is outlined below.

Overall Synthetic Workflow



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Synthetic Workflow for **(S)-Baxdrostat**

Key Experimental Protocols

Step 1: Enantioselective Synthesis of (R)-4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine

This crucial step establishes the chirality of the final molecule. A common method involves the condensation of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one with a chiral auxiliary, such as (S)-tert-butanesulfinamide, followed by diastereoselective reduction and subsequent removal of the auxiliary.

- **Reaction:** 4-bromo-6,7-dihydroisoquinolin-8(5H)-one is reacted with (S)-tert-butanesulfinamide in the presence of a Lewis acid catalyst (e.g., $\text{Ti}(\text{OEt})_4$) to form the corresponding N-sulfinyl imine.
- **Reduction:** The imine is then reduced with a hydride source, such as sodium borohydride, at low temperature to stereoselectively form the desired (R)-amine intermediate.
- **Deprotection:** The tert-butanesulfinyl group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine.[\[11\]](#)

Step 2: Suzuki Coupling

The aryl bromide intermediate is coupled with a suitable boronic acid or boronate ester to introduce the quinolinone moiety.

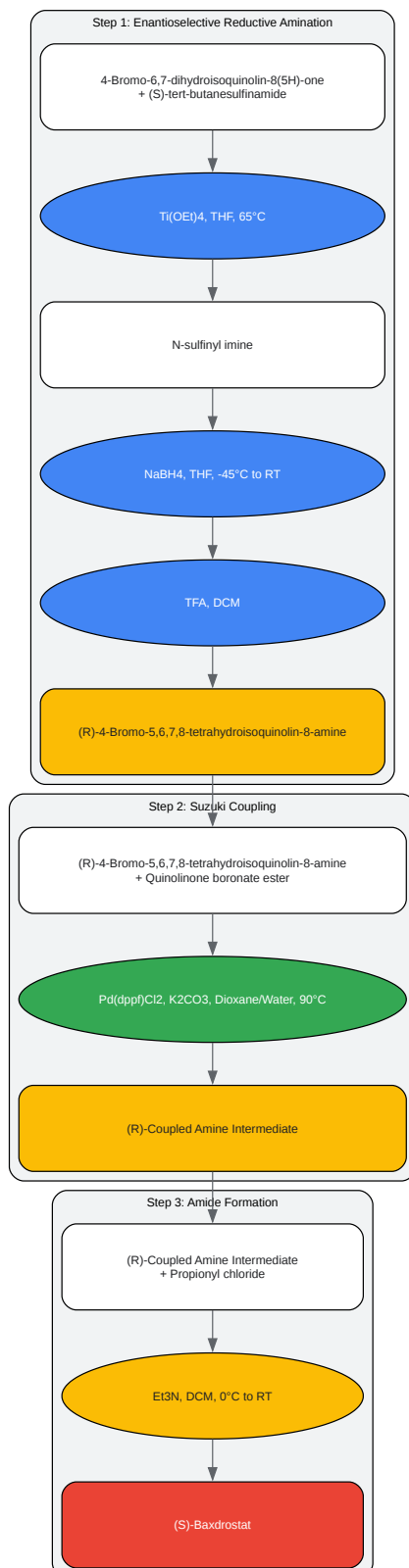
- **Reaction:** (R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine is coupled with 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one in the presence of a palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$) and a base (e.g., K_2CO_3) in a suitable solvent system (e.g., dioxane/water).[\[12\]](#)

Step 3: Amide Formation

The final step involves the acylation of the primary amine to form the propionamide group.

- **Reaction:** (R)-6-(8-amino-5,6,7,8-tetrahydroisoquinolin-4-yl)-1-methyl-3,4-dihydroquinolin-2(1H)-one is reacted with propionyl chloride or propionic anhydride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane) to afford **(S)-Baxdrostat**.[\[11\]](#)

Experimental Workflow Diagram

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Detailed Synthetic Experimental Workflow

Conclusion

(S)-Baxdrostat is a promising new therapeutic agent for the treatment of resistant hypertension and other aldosterone-mediated diseases. Its high selectivity for aldosterone synthase over 11 β -hydroxylase provides a favorable safety profile by avoiding interference with cortisol production. The development of an efficient and stereoselective synthetic route has been crucial for its clinical advancement. The ongoing and completed clinical trials will further elucidate the full therapeutic potential of **(S)-Baxdrostat** in cardiovascular and renal medicine. This technical guide provides a foundational understanding of the discovery, mechanism of action, and synthesis of this innovative molecule for professionals in the field of drug development.

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